Methyl 3-oxotetradeca-6,8-dienoate
Description
Methyl 3-oxotetradeca-6,8-dienoate is a methyl ester derivative of a β-keto-dienoic acid, characterized by a 14-carbon chain with conjugated double bonds at positions 6 and 8 and a ketone group at position 2. This compound is of significant interest in synthetic organic chemistry, particularly in the synthesis of bioactive molecules such as isoprostanes, which are biomarkers of oxidative stress . The compound exists in stereoisomeric forms (e.g., 6E,8Z and 6E,8E), which influence its reactivity and applications in multi-step syntheses .
Key synthetic routes involve alkylation of dienolates derived from methyl or tert-butyl acetoacetates (e.g., 4-19a,b) with bromides (e.g., 4-16), yielding linear 3-oxoesters in moderate isolated yields (31–37%) . The tert-butyl-protected analogs (e.g., tert-butyl 3-oxotetradeca-6,8-dienoate) are often employed for improved stability during synthetic steps .
Properties
CAS No. |
63072-56-0 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
methyl 3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
BMLCWLKGHJTWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxotetradeca-6,8-dienoate typically involves the esterification of the corresponding tetradecadienoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The process parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxotetradeca-6,8-dienoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The double bonds and the keto group can be reduced to form saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxotetradeca-6,8-dienoate involves its interaction with various molecular targets. The keto group and double bonds play a crucial role in its reactivity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-oxotetradeca-6,8-dienoate with analogous β-keto esters and dienoates, focusing on synthetic methods, spectral properties, and functional group effects.
Key Observations :
- Ester Group Stability : The tert-butyl ester derivative exhibits enhanced stability under acidic or oxidative conditions compared to the methyl ester, making it preferable for multi-step syntheses .
- Synthetic Efficiency: this compound is synthesized via alkylation of dienolates, while its tert-butyl analog requires a more complex three-component coupling involving phosphonium salts and hexanal .
- Functional Group Impact: The presence of a conjugated diene in this compound facilitates [4+2] cycloaddition reactions, unlike siloxane-containing analogs (e.g., C₈H₁₆O₆Si), which are tailored for gas chromatography applications .
Spectral and Analytical Comparison
Key Observations :
- IR Spectroscopy : The β-keto group in all compounds shows strong C=O stretching near 1720–1740 cm⁻¹. Conjugated dienes exhibit C=C stretches at ~1675–1680 cm⁻¹ .
- Mass Spectrometry : Fragmentation patterns reflect ester group lability. For example, the tert-butyl derivative loses the TBS group (m/z 293), while the methyl analog shows cleavage of the methylene dioxin moiety (m/z 267) .
- NMR Signatures: this compound displays characteristic diene proton signals (δ 5.4–5.8), whereas tert-butyl analogs show distinct singlet peaks for the tert-butyl group (δ 1.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
